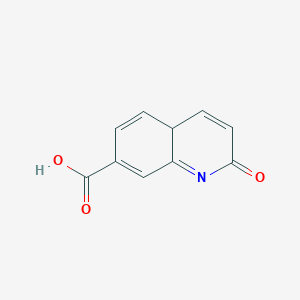![molecular formula C34H40MgN6O8S2 B12344784 (S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Omeprazole magnesium dihydrate, also known as Nexium dihydrate, is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The compound is a magnesium salt of omeprazole, which is a racemic mixture of two enantiomers, with the (S)-enantiomer being more active in inhibiting gastric acid secretion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Omeprazole magnesium dihydrate involves several steps, starting from the precursor compounds. The key steps include:
Synthesis of 2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole: This involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride with 2-mercapto-1H-benzimidazole in the presence of a base.
Oxidation: The resulting compound is then oxidized to form the sulfoxide.
Formation of Magnesium Salt: The sulfoxide is reacted with magnesium hydroxide to form the magnesium salt, resulting in (S)-Omeprazole magnesium dihydrate.
Industrial Production Methods
Industrial production of (S)-Omeprazole magnesium dihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
(S)-Omeprazole magnesium dihydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxide to Sulfone: Further oxidation leads to the formation of sulfone derivatives.
Sulfoxide to Sulfide: Reduction results in the formation of sulfide derivatives.
Substitution Products: Nucleophilic substitution yields various substituted derivatives.
科学研究应用
(S)-Omeprazole magnesium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfoxides and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.
Industry: Used in the formulation of pharmaceutical products for treating gastrointestinal conditions.
作用机制
(S)-Omeprazole magnesium dihydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. The compound binds covalently to the cysteine residues on the proton pump, resulting in prolonged inhibition of acid secretion.
相似化合物的比较
Similar Compounds
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A PPI that also inhibits the H+/K+ ATPase enzyme.
Rabeprazole: Known for its rapid onset of action compared to other PPIs.
Uniqueness
(S)-Omeprazole magnesium dihydrate is unique due to its high specificity for the (S)-enantiomer, which provides more effective inhibition of gastric acid secretion compared to the racemic mixture. This results in better therapeutic outcomes and fewer side effects.
属性
分子式 |
C34H40MgN6O8S2 |
|---|---|
分子量 |
749.2 g/mol |
IUPAC 名称 |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;; |
InChI 键 |
DBOUSUONOXEWHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)


![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)
![2-Methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12344738.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12344752.png)
![(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12344763.png)
![(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344766.png)

